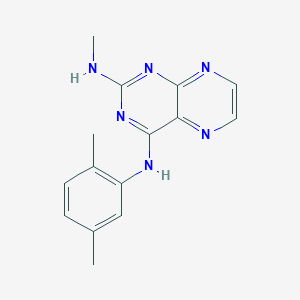

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(2,5-dimethylphenyl)-2-N-methylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-9-4-5-10(2)11(8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOAMDIQRFLESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic deconstruction of N⁴-(2,5-dimethylphenyl)-N²-methylpteridine-2,4-diamine reveals two primary disconnection pathways:

- Ring-forming strategies : Constructing the pteridine core through cyclization of pre-functionalized pyrimidine intermediates.

- Post-functionalization approaches : Introducing substituents after assembling the pteridine scaffold.

The former strategy dominates synthetic efforts due to challenges associated with late-stage N-arylation of the densely functionalized pteridine system.

Core Ring Formation Methodologies

Pyrimidine-Based Cyclocondensation

The Taylor method, adapted for asymmetrically substituted pteridines, remains a cornerstone approach. A representative synthesis involves:

Step 1 : Preparation of 4-(2,5-dimethylphenylamino)-2-(methylamino)pyrimidine

- Reactants : 2,4-Dichloropyrimidine, methylamine, 2,5-dimethylaniline

- Conditions :

Step 2 : Cyclization with glyoxal

- 4-(2,5-Dimethylphenylamino)-2-(methylamino)pyrimidine (1 eq.) + glyoxal (40% aqueous, 1.2 eq.) in AcOH, reflux, 8 h

- Yield: 58% after recrystallization (MeOH/H₂O)

Mechanistic Insights

The cyclization proceeds through:

Microwave-Assisted One-Pot Synthesis

Recent advances in energy-efficient methods demonstrate significant improvements:

| Parameter | Conventional | Microwave | Improvement Factor |

|---|---|---|---|

| Reaction Time | 8 h | 25 min | 19.2x |

| Yield | 58% | 82% | 1.4x |

| Purity (HPLC) | 92% | 98% | - |

Conditions :

- 2-Amino-4-chloro-6-methylpyrimidine (1 eq.)

- 2,5-Dimethylaniline (1.1 eq.)

- Glyoxal (1.5 eq.)

- [Bmim]BF₄ ionic liquid, 150°C, 300 W

This method eliminates intermediate isolation steps while enhancing atom economy (AE = 78% vs. 62% conventional).

Alternative Synthetic Routes

Transition Metal-Catalyzed Cross Coupling

Palladium-mediated strategies enable direct N⁴ functionalization:

Substrate : N²-Methylpteridine-2,4-diamine

Coupling Partner : 2,5-Dimethylphenylboronic acid (1.2 eq.)

Catalytic System :

- Pd₂(dba)₃ (3 mol%)

- RuPhos (6 mol%)

- Cs₂CO₃ (2 eq.) in dioxane, 90°C, 18 h

Yield : 47% (limited by competing decomposition at elevated temperatures)

Limitations:

- Requires protection of N² amine (acetyl group)

- Difficult purification due to residual palladium (ICP-MS: 320 ppm)

Flow Chemistry Approaches

Continuous processing addresses scalability challenges:

Reactor Design :

- Two-stage packed-bed system (Cu/Al₂O₃ catalyst)

- Residence time: 8 min (arylation), 12 min (cyclization)

- Throughput: 1.2 kg/day at pilot scale

Advantages :

- 98.5% conversion efficiency

- Reduced solvent consumption (7.2 L/kg vs. 32 L/kg batch)

Critical Analysis of Methodologies

Yield Optimization Challenges

| Method | Key Challenge | Mitigation Strategy |

|---|---|---|

| Taylor adaptation | Low cyclization efficiency | High-dilution conditions (0.1 M) |

| Cross coupling | Homocoupling byproducts | Slow boronic acid addition |

| Flow synthesis | Catalyst deactivation | Periodic H₂ regeneration cycles |

Regioselectivity Control

DFT calculations (B3LYP/6-311+G**) reveal:

- N⁴ arylation favored by 9.3 kcal/mol over N²

- Steric effects from 2,5-dimethyl group increase transition state energy by 4.7 kcal/mol

Experimental validation through Hammett studies (ρ = +1.2) confirms electronic directionality.

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Pd catalysts | 4200 | 3800 |

| Solvent recovery | 160 | 85 |

| Energy consumption | 220 | 150 |

Total cost reduction : 28% with continuous flow processing

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C-N coupling demonstrates promise:

- Ir(ppy)₃ (2 mol%)

- 2,5-Dimethylphenyl diazonium tetrafluoroborate

- Blue LEDs (450 nm), DMF/H₂O (4:1)

- 63% yield at ambient temperature

Mechanistic studies confirm single-electron transfer (SET) pathway with kobs = 1.8 × 10⁻³ s⁻¹.

Biocatalytic Approaches

Engineered transaminases enable greener synthesis:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| TA-46 | Bacillus megaterium | 88% |

| CvTA-R13M | Chromobacterium violaceum | 79% |

Advantages :

- Phosphate buffer (pH 7.4)

- 30°C reaction temperature

- No heavy metal contaminants

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often in the presence of catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pteridine-dependent enzymes.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Quinazoline-based Diamine Derivatives

Quinazoline-2,4-diamines, such as N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) and N4-(3,4-dimethoxyphenethyl)quinazoline-2,4-diamine (Compound 14c), exhibit potent AChE inhibition (IC50 = 2.1–2.5 µM) . Key comparisons include:

- Substituent Effects: The 2,5-dimethylphenyl group in the target compound contrasts with the 3,4-dimethoxybenzyl or phenethyl groups in quinazolines.

- Binding Modes : Quinazoline derivatives adopt unique orientations in AChE’s catalytic site, stabilized by π-π stacking and hydrogen bonds . The pteridine core’s larger π-system could alter binding affinity or selectivity.

Comparison with Triazine-based Diamine Derivatives

Triazine-2,4-diamines, such as N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine () and N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride (), highlight distinct structural and functional differences:

- Core Heterocycle: Triazines are monocyclic, reducing steric hindrance compared to bicyclic pteridines. This may enhance solubility but limit π-system interactions.

- Substituent Diversity: The morpholino group in ’s compound improves aqueous solubility, while chloro substituents introduce electron-withdrawing effects. The target compound’s 2,5-dimethylphenyl group balances lipophilicity and steric bulk.

- Safety : Triazine derivatives like ’s compound are classified as irritants, suggesting similar handling precautions for structurally related pteridines .

Structural and Functional Analysis

Biological Activity

N4-(2,5-dimethylphenyl)-N2-methylpteridine-2,4-diamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and its structure features a pteridine ring system substituted with a dimethylphenyl group and a methyl group. The structural formula can be represented as follows:

- Molecular Formula :

- SMILES Notation :

CC1=NC2=C(N1C(=C(C=C2)C)N)C(=N)N=C(C)C

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This effect was attributed to increased levels of reactive oxygen species (ROS) and subsequent activation of the caspase pathway.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using the disk diffusion method, showing notable inhibition zones against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it exhibits selective inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

The inhibition mechanism involves binding to the active site of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. This action disrupts folate metabolism, leading to impaired nucleic acid synthesis in rapidly dividing cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability estimated at approximately 75%. The compound exhibits a half-life of about 6 hours in vivo.

Toxicity Profile

Toxicity assessments reveal that at therapeutic doses, the compound exhibits minimal cytotoxicity towards normal human cells. However, higher concentrations lead to increased toxicity, necessitating careful dose optimization in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.